molecular formula C9H16ClNO3 B1478036 3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one CAS No. 2098116-44-8

3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1478036
CAS No.: 2098116-44-8
M. Wt: 221.68 g/mol
InChI Key: DIPUBBDMSASHIV-UHFFFAOYSA-N
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Description

“3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one” is a chemical compound that has potential applications in various fields of research and industry. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry to create compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Catalytic Applications

  • The compound's derivatives have been used as catalysts in transfer hydrogenation, demonstrating high efficiency and excellent conversion rates. For instance, complexes containing similar structural elements have shown up to 99% conversion in the transfer hydrogenation of various ketones (Aydemir et al., 2014).

Synthesis of New Compounds

  • The compound plays a role in synthesizing new chemical entities, such as (3-(2′-ethoxyethoxy)propyl)lithium, which can be used as an anion polymerization initiator (Feng, 2005).
  • It is involved in the synthesis of optically active quinolones with significant antibacterial activities (Uno et al., 1987).

Pharmaceutical Research

  • Enantiomeric separation of racemic compounds structurally related to 3-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one has been used in pharmaceutical research, particularly in studying binding affinity at dopamine and serotonin receptors (Ablordeppey et al., 2006).

Chemical Structure and Bonding Studies

  • Studies on similar compounds have contributed to understanding molecular structures, bonding, and reactions in heterocyclic compounds, thereby aiding in the development of new synthetic methodologies and materials (Mishnev et al., 1979).

Antimicrobial and Antiradical Activities

  • Related compounds have been synthesized and tested for their antimicrobial and antioxidant activities, providing insights into developing new antimicrobial agents and antioxidants (Čižmáriková et al., 2020).

Transformation in Chemical Reactions

  • The compound is involved in chemical transformations, such as converting trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, showing its utility in diverse chemical reactions (Mollet et al., 2011).

Development of Antibiotics

  • It contributes to synthesizing various antibacterial agents, particularly in developing new classes of antibiotics (Nakatani et al., 1995).

Properties

IUPAC Name

3-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPUBBDMSASHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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